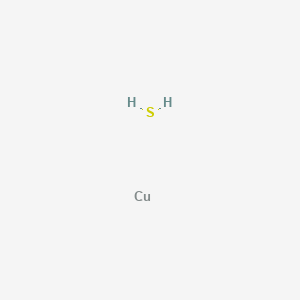
Copper sulfide (CuS)
描述
Copper sulfane, also known as copper(II) sulfide, is an inorganic compound with the chemical formula CuS. It is a black solid that is insoluble in water and is known for its semiconducting properties. Copper sulfane is found naturally as the mineral covellite and is used in various industrial applications due to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: Copper sulfane can be synthesized through several methods:
- Copper metal reacts with sulfur at high temperatures to form copper sulfane.
Direct Combination: Cu+S→CuS
Copper(II) sulfate reacts with hydrogen sulfide gas in an aqueous solution to precipitate copper sulfane.Precipitation Method: CuSO4+H2S→CuS+H2SO4
Industrial Production Methods: In industrial settings, copper sulfane is often produced by roasting copper ores with sulfur or sulfur-containing compounds. This process involves heating the ore in the presence of sulfur to convert the copper into copper sulfane.
Types of Reactions:
- Copper sulfane can be oxidized to form copper sulfate.
Oxidation: CuS+2O2→CuSO4
Copper sulfane can be reduced to metallic copper.Reduction: CuS+H2→Cu+H2S
Copper sulfane can undergo substitution reactions with halogens to form copper halides.Substitution: CuS+Cl2→CuCl2+S
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine.
Reducing Agents: Hydrogen, carbon monoxide.
Major Products Formed:
Oxidation: Copper sulfate.
Reduction: Metallic copper.
Substitution: Copper halides.
科学研究应用
Copper sulfane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its semiconducting properties.
Biology: Investigated for its potential use in antimicrobial agents.
Medicine: Studied for its potential in cancer treatment due to its ability to generate reactive oxygen species.
Industry: Used in the production of solar cells, sensors, and supercapacitors due to its excellent electrical conductivity and stability
作用机制
Copper sulfane exerts its effects through several mechanisms:
Generation of Reactive Oxygen Species (ROS): Copper ions released from copper sulfane can generate ROS, which can damage cellular components such as membranes, proteins, and DNA.
Disruption of Cellular Membranes: Copper ions can disrupt the integrity of cellular membranes, leading to cell death.
Interaction with Molecular Targets: Copper ions can interact with various molecular targets, including enzymes and proteins, affecting their function.
相似化合物的比较
Copper(II) Sulfate (CuSO₄): A blue crystalline solid used in agriculture and industry.
Copper(I) Sulfide (Cu₂S): A black solid with different stoichiometry and properties compared to copper sulfane.
Zinc Sulfide (ZnS): A white solid used in luminescent materials.
Uniqueness of Copper Sulfane:
Semiconducting Properties: Unlike copper(II) sulfate and zinc sulfide, copper sulfane has unique semiconducting properties that make it valuable in electronic applications.
Antimicrobial Activity: Copper sulfane’s ability to generate ROS and disrupt cellular membranes gives it potential as an antimicrobial agent, which is not a characteristic of all similar compounds
Copper sulfane’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.
属性
IUPAC Name |
copper;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2S/h;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODWTQZOFGDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.[Cu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


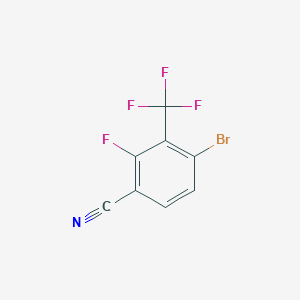
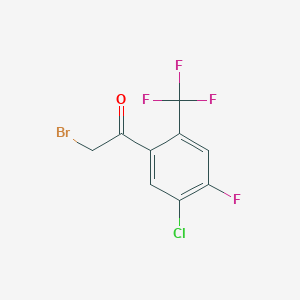
![[5-(Difluoromethyl)-3-pyridyl]boronic acid](/img/structure/B8194704.png)
![[4-Bromo-3-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194708.png)
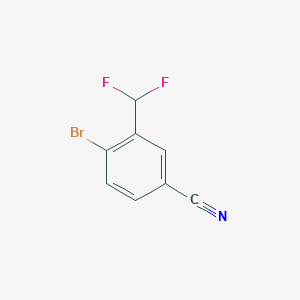
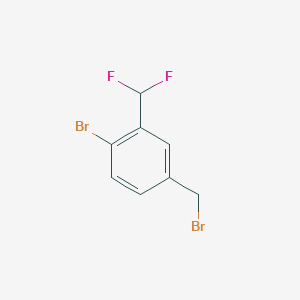
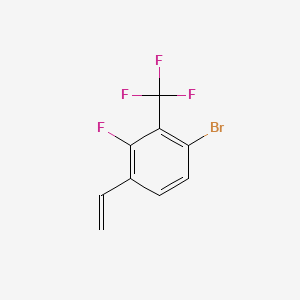
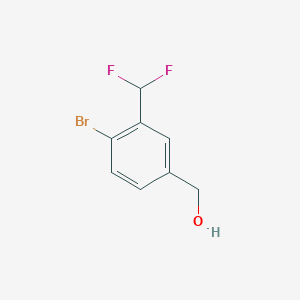
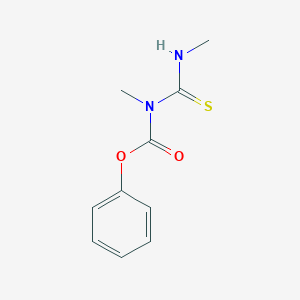
![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194766.png)
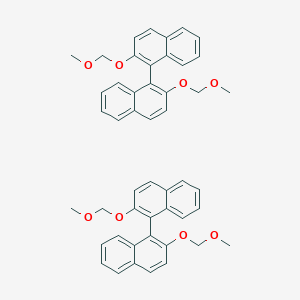
![10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8194797.png)
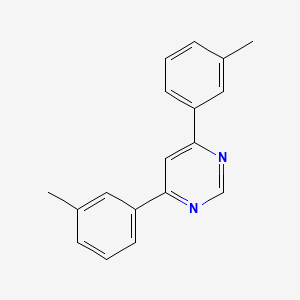
![Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester](/img/structure/B8194813.png)
